Ethoxyethyne
Description
Historical Context and Evolution of Ethoxyethyne Chemistry
The exploration of acetylenic ethers, including this compound, has a rich history dating back to the mid-20th century. Early investigations focused on their synthesis and fundamental reactivity. A common preparatory method involves the dehydrohalogenation of β-halogenated ethers. For instance, this compound can be synthesized from chloroacetaldehyde (B151913) diethyl acetal (B89532). chemicalbook.com The chemistry of these compounds, including their reactions with various nucleophiles and electrophiles, was systematically studied, laying the groundwork for their future applications. researchgate.net
Early research highlighted the unique reactivity of this compound. For example, its reaction with diphenylketene (B1584428) was found to be dependent on reaction conditions, yielding either a cyclobutenone derivative or a naphthol. researchgate.net These initial studies provided valuable insights into the pericyclic reactions of this compound, such as [2+2] cycloadditions, which would become a cornerstone of its synthetic utility. researchgate.net Over the decades, the understanding of this compound's reactivity has evolved, with continuous development of new synthetic methods and applications.
Significance of this compound in Modern Synthetic Strategies and Mechanistic Studies
This compound serves as a powerful building block in modern organic synthesis, primarily due to its function as a ketene (B1206846) equivalent. This allows for the introduction of a two-carbon unit and the subsequent formation of various functional groups. Its significance is evident in several key transformations:
Cycloaddition Reactions: this compound readily participates in [2+2] cycloaddition reactions with ketenes to form cyclobutenone derivatives. chemicalbook.comthermofisher.in These four-membered rings are valuable intermediates for the synthesis of more complex carbocyclic and heterocyclic systems. researchgate.net It also undergoes [4+2] and [8+2] cycloaddition reactions, for example with tropones under high pressure, to yield bicyclic compounds. oup.com
Rearrangement Reactions: The Meyer-Schuster rearrangement of propargyl alcohols, which can be prepared using this compound in the Arens-van Dorp synthesis, provides access to α,β-unsaturated esters and ketones. chemicalbook.comthermofisher.inlookchem.com This rearrangement is a valuable tool for the synthesis of these important structural motifs.
Multi-component Reactions: this compound has been utilized in three-component reactions, for instance, with N-vinylamides and triflic anhydride (B1165640) to directly synthesize pyridine (B92270) derivatives. chemicalbook.comthermofisher.in This highlights its utility in convergent synthetic strategies, where multiple fragments are combined in a single step to build molecular complexity.
Synthesis of Complex Molecules: The application of this compound extends to the total synthesis of natural products. For example, it has been used as a key fragment in the convergent total synthesis of (+)-acutiphycin, where it acts as a linchpin to close the macrocycle via an intramolecular addition to a transiently generated ketene. nih.gov
Beyond its role as a synthetic tool, this compound is also instrumental in mechanistic studies. The investigation of its reactions, such as its cycloadditions and rearrangements, provides fundamental insights into reaction pathways and the factors that control selectivity. researchgate.nethkust.edu.hk Theoretical studies on reactions involving this compound help to elucidate reaction mechanisms and predict reactivity. hkust.edu.hk
Overview of Key Research Areas in this compound Chemistry
Current research involving this compound continues to expand its synthetic utility and explore its reactivity in novel transformations. Some of the key areas of investigation include:
Development of New Synthetic Methodologies: Researchers are continuously exploring new reactions and applications for this compound. This includes its use in electroorganic synthesis, a green and sustainable approach to chemical transformations. researchgate.netresearchgate.net
Heterocyclic Synthesis: The ability of this compound to participate in cycloaddition and multi-component reactions makes it a valuable reagent for the synthesis of a wide variety of heterocyclic compounds, such as pyridines and pyrazoles. chemicalbook.comresearchgate.net
Organometallic Chemistry: this compound has been employed in the synthesis of organometallic complexes, such as rhenabenzenes, which are of interest for their unique electronic and structural properties. researchgate.netacs.org
Natural Product Synthesis: As demonstrated by the synthesis of (+)-acutiphycin, this compound remains a relevant and powerful tool for the construction of complex natural products. nih.gov
The ongoing research in these areas underscores the enduring importance of this compound as a versatile and valuable reagent in the field of advanced organic chemistry. Its unique reactivity profile ensures its continued use in the development of innovative synthetic strategies and the exploration of fundamental chemical principles.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H6O |
| Molar Mass | 70.09 g/mol |
| Appearance | Clear orange to brown solution |
| Boiling Point | 47.4 °C at 760 mmHg lookchem.com |
| Density | 0.802 g/cm³ lookchem.com |
| Refractive Index | n20/D 1.379 lookchem.com |
| Flash Point | 9 °C lookchem.com |
| Water Solubility | Slightly miscible lookchem.com |
| Storage Temperature | −20°C lookchem.com |
Table 2: Key Reactions of this compound
| Reaction Type | Reactant(s) | Product(s) | Significance |
| [2+2] Cycloaddition | Ketenes | Cyclobutenone derivatives | Synthesis of four-membered rings chemicalbook.comthermofisher.in |
| Arens-van Dorp Synthesis | Ketones | Propargyl alcohols | Precursors for Meyer-Schuster rearrangement chemicalbook.comthermofisher.in |
| Meyer-Schuster Rearrangement | Propargyl alcohols | α,β-Unsaturated esters/ketones | Synthesis of unsaturated carbonyls chemicalbook.comthermofisher.inlookchem.com |
| Three-Component Reaction | N-vinylamides, Triflic anhydride | Pyridines | Convergent synthesis of heterocycles chemicalbook.comthermofisher.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethynoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNMYVRWWCRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-33-0 | |
| Record name | Ether, ethyl ethynyl, polymers | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID80239114 | |
| Record name | Ether, ethyl ethynyl | |
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Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927-80-0 | |
| Record name | Ethyne, ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ether, ethyl ethynyl | |
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| Record name | Ether, ethyl ethynyl | |
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| Record name | Ethyl ethynyl ether | |
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| Record name | Ethoxyethyne | |
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Synthetic Methodologies for Ethoxyethyne and Its Derivatives
Classical Synthetic Approaches to Ethoxyethyne
Preparation from Chloroacetaldehyde (B151913) Diethyl Acetal (B89532)
A traditional and well-established method for synthesizing this compound involves the dehydrochlorination of chloroacetaldehyde diethyl acetal. prepchem.comorgsyn.orgresearchgate.net This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849). prepchem.comorgsyn.orgacs.org
The process begins with the addition of chloroacetaldehyde diethyl acetal to a suspension of sodium amide in liquid ammonia. prepchem.comorgsyn.org The strong base abstracts a proton and facilitates the elimination of a chlorine atom, leading to the formation of the desired this compound. shaalaa.comquora.comyoutube.com The reaction mixture is then carefully worked up to isolate the volatile this compound product. orgsyn.org Yields for this method have been reported in the range of 57-66%. orgsyn.org
A detailed procedure involves preparing sodium amide from sodium in liquid ammonia, followed by the dropwise addition of chloroacetaldehyde diethyl acetal. orgsyn.org After the reaction is complete, the ammonia is evaporated, and the remaining sodium derivative is quenched with a saturated sodium chloride solution at low temperatures to prevent pyrophoric incidents. orgsyn.org The resulting this compound is then extracted and purified by distillation. orgsyn.org
This classical approach, while effective, involves the use of hazardous reagents like sodium amide and requires careful handling of liquid ammonia. orgsyn.org
Modern and Advanced Synthetic Strategies for this compound Precursors
Synthesis of Ethoxyethynyl-Lithium Reagents
Ethoxyethynyl-lithium is a valuable organolithium reagent in organic synthesis, acting as a strong nucleophile and base. wikipedia.orgnumberanalytics.comyoutube.comtaylorandfrancis.com Its synthesis can be achieved through several methods. One common approach involves the treatment of chloroacetaldehyde diethyl acetal with an excess of lithium amide in a suitable solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de Alternatively, (E)- and (Z)-1-bromo-2-ethoxyacetylene can be treated with lithium amide in liquid ammonia to produce ethoxyethynyl-lithium in excellent yields. thieme-connect.de
The resulting ethoxyethynyl-lithium solution is typically colorless and can be used directly in subsequent reactions to create a variety of derivatives in good to excellent yields. thieme-connect.de For instance, it can react with aldehydes and ketones in the presence of a Lewis acid like boron trifluoride etherate (BF₃•OEt₂) to form β-hydroxyenoates. researchgate.netnih.gov This reagent is also instrumental in one-pot syntheses that can form multiple new carbon-carbon bonds and construct complex ring systems, such as five- and six-membered α-alkylidene and α-benzylidene lactones. tminehan.comnih.gov
Table 1: Synthesis and Reactions of Ethoxyethynyl-Lithium
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Chloroacetaldehyde diethyl acetal | Lithium diethylamide in THF | (Ethoxyethynyl)lithium | thieme-connect.de |
| (E/Z)-1-Bromo-2-ethoxyacetylene | Lithium amide in liquid ammonia | (Ethoxyethynyl)lithium | thieme-connect.de |
| (Ethoxyethynyl)lithium, Aldehydes/Ketones | BF₃•OEt₂ | β-hydroxyenoates | researchgate.netnih.gov |
Development of (Trimethylsilyl)ethoxyacetylene as a Dehydrating Agent
(Trimethylsilyl)ethoxyacetylene has emerged as a stable and effective dehydrating agent in organic synthesis. researchgate.netresearchgate.net It is particularly useful for the synthesis of carboxylic anhydrides from their corresponding carboxylic acids, often providing nearly quantitative yields. researchgate.net This reagent has been successfully employed in the preparation of various acid-sensitive carboxylic anhydrides and amides. researchgate.net
The synthesis of (trimethylsilyl)ethoxyacetylene itself can be accomplished by reacting metallated ethoxyacetylene with trimethylsilyl (B98337) chloride. gla.ac.uk This two-step process, starting from chloroacetaldehyde diethyl acetal via ethoxyacetylene, has been optimized for high yields. tandfonline.com The presence of the trimethylsilyl group offers protection to the ethyne (B1235809) moiety, allowing for more controlled and selective reactions. lookchem.com
Beyond its role in forming anhydrides, (trimethylsilyl)ethoxyacetylene serves as a precursor for trimethylsilylketene and participates as a 2π component in cycloaddition reactions. lookchem.com Its ability to facilitate dehydrative condensation extends to reactions involving carboxylic acids, amines, and alcohols. lookchem.com
Green Chemistry Principles in this compound Synthesis
Environmentally Benign Synthetic Routes for this compound Intermediates
In recent years, there has been a growing emphasis on developing more environmentally friendly chemical processes, and the synthesis of this compound intermediates is no exception. solubilityofthings.com Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. acs.orgnih.govthieme-connect.com
One area of focus is the development of sustainable methods for preparing ethers, which are precursors to compounds like this compound. The Williamson ether synthesis, a classical method, is often adapted to be more environmentally friendly. oxfordreference.com Modern approaches include using greener solvents and catalysts. tdx.cat For example, high-temperature ball milling has been shown to be an efficient and solvent-free method for synthesizing certain ether derivatives. irb.hr
The use of calcium carbide as a safe and inexpensive in situ source of acetylene (B1199291) represents another green approach. mdpi.comnih.gov This method avoids the handling of gaseous acetylene and can be performed under milder conditions. nih.gov Furthermore, electrochemical methods are gaining traction as they use electrons as a "reagent," minimizing waste and improving functional group tolerance. thieme-connect.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Role/Use |
|---|---|---|
| This compound | C₄H₆O | Target compound |
| Chloroacetaldehyde diethyl acetal | C₆H₁₃ClO₂ | Starting material prepchem.comorgsyn.org |
| Sodium amide | NaNH₂ | Strong base prepchem.comorgsyn.org |
| (Ethoxyethynyl)lithium | C₄H₅LiO | Organolithium reagent thieme-connect.de |
| (Trimethylsilyl)ethoxyacetylene | C₇H₁₄OSi | Dehydrating agent, synthetic precursor researchgate.netlookchem.com |
| Lithium amide | LiNH₂ | Base thieme-connect.de |
| Tetrahydrofuran (THF) | C₄H₈O | Solvent thieme-connect.de |
| (E/Z)-1-Bromo-2-ethoxyacetylene | C₄H₅BrO | Precursor to ethoxyethynyl-lithium thieme-connect.de |
| Boron trifluoride etherate | (C₂H₅)₂O·BF₃ | Lewis acid catalyst researchgate.netnih.gov |
| Trimethylsilyl chloride | (CH₃)₃SiCl | Silylating agent gla.ac.ukwikipedia.org |
| Carboxylic acids | R-COOH | Starting material for anhydrides researchgate.net |
| Carboxylic anhydrides | (RCO)₂O | Product of dehydration researchgate.net |
| Trimethylsilylketene | (CH₃)₃SiCHCO | Synthetic intermediate lookchem.com |
| Calcium carbide | CaC₂ | Acetylene source mdpi.comnih.gov |
| 1-chloro-2-ethoxy-ethane | C₄H₉ClO | Intermediate solubilityofthings.com |
Reactivity and Mechanistic Investigations of Ethoxyethyne
Cycloaddition Reactions of Ethoxyethyne
Cycloaddition reactions involving this compound provide efficient routes to various cyclic compounds. The electronic nature of this compound, being an electron-rich alkyne, dictates its role and the mechanisms of these transformations.
This compound readily participates in [2+2] cycloaddition reactions with ketenes to form cyclobutenone derivatives. lookchem.comfishersci.nochemicalbook.com This reaction is a synthetically valuable method for constructing four-membered ring systems. orientjchem.org The reaction between this compound and a ketene (B1206846), such as diphenylketene (B1584428), can yield a cyclobutenone. researchgate.net The mechanism of ketene cycloadditions is generally considered a concerted [π2s + π2a] process, where the ketene acts as the antarafacial component. wikipedia.org This specific geometry allows the reaction to proceed under thermal conditions, which is otherwise forbidden by the Woodward-Hoffmann rules for a suprafacial-suprafacial cycloaddition. pku.edu.cn
The regioselectivity of the addition is influenced by the electronic properties of the substituents on both the ketene and this compound. The electron-donating ethoxy group on the alkyne and electron-withdrawing groups on the ketene can accelerate the reaction. wikipedia.org The reaction conditions, such as solvent and temperature, can also influence the product distribution. For instance, the reaction of this compound with diphenylketene in nitromethane (B149229) at -20°C yields 1,1-diphenyl-2-ethoxycyclobut-2-ene-4-one, while in benzene (B151609) at room temperature, a rearranged product, 1-phenyl-2-ethoxy-4-hydroxynaphthalene, is obtained. researchgate.net
Table 1: Examples of [2+2] Cycloaddition Reactions of this compound with Ketenes
| Ketene | Product | Reference |
|---|---|---|
| Diphenylketene | 1,1-diphenyl-2-ethoxycyclobut-2-ene-4-one | researchgate.net |
| Unspecified alkyl ketene | 1,3-dialkyl-2-ethoxy-cyclobut-2-ene-4-one | researchgate.net |
This compound can undergo 1,3-dipolar cycloadditions with 1,3-dipoles like diazoalkanes to form five-membered heterocyclic rings. organic-chemistry.org These reactions are typically concerted and proceed via a [4π+2π] cycloaddition mechanism, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.org The stereochemistry of the reaction is stereospecific with respect to the dipolarophile, meaning the geometry of the reactants is preserved in the product. wikipedia.orgwikipedia.org
The regioselectivity of the cycloaddition between an electron-rich alkyne like this compound and a diazoalkane is governed by frontier molecular orbital (FMO) theory. organic-chemistry.org Generally, the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant. In the case of this compound, the electron-donating ethoxy group raises the energy of the HOMO, influencing the orbital interactions and thus the regiochemical outcome. organic-chemistry.org Studies on the reaction of diazomethane (B1218177) with this compound have shown a switch in regioselectivity compared to other substituted alkynes, a phenomenon that can be explained by computational calculations. uni-muenchen.de The reaction is highly regioselective, with the terminal nitrogen of the diazoalkane typically bonding to the β-carbon of the this compound. wikipedia.org
Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition of this compound with Diazoalkanes
| Diazoalkane | Major Regioisomer | Reference |
|---|---|---|
| Diazomethane | Pyrazole (B372694) derivative (specific isomer depends on conditions) | uni-muenchen.de |
While this compound itself is an electron-rich dienophile and typically participates in normal electron demand Diels-Alder reactions, its analogues can be involved in inverse electron demand Diels-Alder (IEDDA) reactions. In IEDDA reactions, an electron-deficient diene reacts with an electron-rich dienophile. researchgate.netfrontiersin.org Analogues of this compound, where the oxygen is replaced by other heteroatoms or the ethyl group is modified, could potentially act as dienophiles in such reactions. For instance, electron-rich dienophiles like 1,1-diethoxyethene (B179383) have been used in IEDDA reactions with electron-poor dienes like tropones, often catalyzed by Lewis acids. nih.govacs.org The high reactivity of these systems allows for the synthesis of complex polycyclic structures. acs.org The regioselectivity and stereoselectivity of these reactions are controlled by the frontier molecular orbital energies of the diene and the dienophile. researchgate.net
Addition Reactions to the Carbon-Carbon Triple Bond of this compound
The carbon-carbon triple bond of this compound is susceptible to both electrophilic and nucleophilic attack, leading to a diverse range of addition products.
Electrophilic Addition: The π-electrons of the triple bond in this compound make it nucleophilic and thus reactive towards electrophiles. libretexts.orgsavemyexams.comlibretexts.org The addition of an electrophile (E+) to this compound proceeds via a two-step mechanism. The initial attack by the electrophile leads to the formation of a vinylic carbocation intermediate. libretexts.orgmsu.edu The polarization of the triple bond by the ethoxy group directs the electrophile to the β-carbon, leading to a more stable carbocation where the positive charge is on the α-carbon, stabilized by the adjacent oxygen atom. researchgate.net Subsequent attack by a nucleophile (Nu-) on the carbocation yields the final addition product. libretexts.org
Nucleophilic Addition: While less common for electron-rich alkynes, nucleophilic addition to this compound can occur, particularly with strong nucleophiles. ncert.nic.invedantu.com The mechanism involves the attack of the nucleophile on one of the sp-hybridized carbons of the triple bond. ncert.nic.inyoutube.com For this compound, the polarization of the triple bond would typically disfavor nucleophilic attack at the β-carbon. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. In contrast to this compound, ethylthioethyne, with the sulfur atom being able to accommodate a larger electron shell, can undergo nucleophilic addition where the nucleophile adds to the β-carbon. researchgate.net
This compound reacts with various organometallic complexes to form metallacyclic compounds. These reactions are significant for the construction of novel organometallic frameworks. For example, treatment of a rhenacyclobutadiene complex with this compound can lead to the formation of rhenabenzenes. researchgate.net In another instance, sequential treatment of a specific osmium complex with this compound and neutral alumina (B75360) resulted in the formation of a polycyclic all-carbon metallacycle containing fused five-membered and four-membered rings. nih.govoup.comnih.govxmu.edu.cn The mechanism of these reactions often involves the insertion of the alkyne into a metal-carbon bond, followed by rearrangement or further reaction to form the stable metallacyclic product.
Role of this compound in Named Organic Reactions
The Arens-van Dorp synthesis is a fundamental reaction for the preparation of propargyl alcohols from ketones, and this compound is a key reagent in this transformation. chemicalbook.comcymitquimica.comthermofisher.in In this synthesis, this compound is typically deprotonated to form a metal acetylide, which then acts as a nucleophile. wikipedia.org For instance, this compound can be converted into its Grignard reagent, ethoxyethynylmagnesium bromide, which subsequently reacts with a ketone or aldehyde. wikipedia.org This addition reaction yields a 1-ethoxy-2-propyn-1-ol derivative, a type of propargyl alcohol. wikipedia.orglookchem.com
A significant variation of this method is the Isler modification. This procedure avoids the often tedious and hazardous preparation and handling of pure this compound. lookchem.com In the Isler modification, lithium ethoxyacetylide is generated in situ from the reaction of β-chlorovinyl ethyl ether with a strong base, such as lithium amide. This reactive intermediate is then immediately condensed with the target ketone to furnish the desired propargyl alcohol, streamlining the process. wikipedia.orglookchem.com
This compound plays a crucial role in multistep sequences that incorporate the Meyer-Schuster rearrangement. This acid-catalyzed reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org In a typical sequence, a nucleophile derived from this compound, such as its lithium or cerium acetylide, is added to an aldehyde or ketone. acs.orggoogle.com The resulting tertiary propargyl alcohol intermediate is then subjected to acidic conditions, which catalyzes a 1,3-hydroxyl shift and subsequent tautomerization to afford an α,β-unsaturated ester. chemicalbook.comacs.orgresearchgate.net This two-stage process effectively converts a carbonyl compound into a homologous α,β-unsaturated ester. guidechem.comresearchgate.net
A notable derivative of this transformation is the Iodo Meyer-Schuster rearrangement. This reaction provides a stereoselective route to α-iodo-α,β-unsaturated esters from 3-alkoxy-2-yn-1-ols (the products of adding this compound derivatives to carbonyls). organic-chemistry.org The rearrangement is carried out under mild, metal-free conditions using iodine (I₂) or N-iodosuccinimide (NIS) in a solvent like dichloromethane (B109758) at ambient temperature. A key feature of this reaction is its high stereoselectivity; when secondary propargyl alcohols (derived from aldehydes) are used, the reaction produces exclusively the Z-isomers of the α-iodo-α,β-unsaturated esters. organic-chemistry.org This selectivity is attributed to steric factors in the proposed mechanism. organic-chemistry.org
Table 2: Examples of Meyer-Schuster and Iodo Meyer-Schuster Rearrangements
| Starting Carbonyl | Reagent Sequence | Final Product Type | Key Features | Reference |
|---|---|---|---|---|
| Hindered Ketones | 1. Ethoxyacetylene-derived cerium acetylide 2. Sc(OTf)₃ (catalyst) | α,β-Unsaturated Ester | Efficient olefination of sterically hindered ketones. | acs.orgresearchgate.net |
| Aldehydes | 1. Lithiated ethoxyacetylene 2. I₂ or NIS | (Z)-α-Iodo-α,β-unsaturated Ester | Exclusive formation of the Z-isomer. | organic-chemistry.org |
| Symmetrical Ketones | 1. Lithiated phenoxyacetylene 2. I₂ or NIS | β,β-Disubstituted α-Iodo-α,β-unsaturated Ester | Provides access to tetrasubstituted olefins. | organic-chemistry.org |
| 3,3-dimethylhex-5-en-2-one | 1. Lithiated ethoxyacetylene 2. Lewis Acid (e.g., Sc(OTf)₃) | α,β-Unsaturated Ester | Used in the synthesis of biologically active pheromones. | google.com |
This compound has been utilized as a key starting material in the development of novel, single-flask syntheses of Morita-Baylis-Hillman (MBH) adducts. acs.org The classical MBH reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. nrochemistry.comwikipedia.org
In a significant extension of this chemistry, researchers have developed a one-pot process that begins with this compound. acs.org In this transformation, this compound is first deprotonated with n-butyllithium to form (ethoxyethynyl)lithium. This powerful nucleophile then reacts with a carbonyl compound (an aldehyde or ketone). The resulting lithium alkoxide is then treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). This triggers a cascade of events, culminating in the formation of richly functionalized cyclic or acyclic MBH-type products. acs.org This process is remarkably efficient, forming three new carbon-carbon bonds in a single pot. The resulting adducts are versatile intermediates for further transformations. acs.org This method represents a departure from the typical MBH mechanism by using a pre-formed, highly reactive nucleophile derived from an alkyne rather than catalytic generation of an enolate from an alkene. bakerlab.orgmdpi.com
Table 3: One-Pot Synthesis of MBH-Type Adducts from this compound and Carbonyls
| Carbonyl Compound | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Acyclic MBH Adduct | 75 | acs.org |
| Cyclohexanecarboxaldehyde | Acyclic MBH Adduct | 65 | acs.org |
| Phthalic dicarboxyaldehyde | Cyclic MBH Adduct | 70 | acs.org |
| 1,2-Cyclohexanedione | Cyclic MBH Adduct | 68 | acs.org |
Elucidation of Reaction Mechanisms Involving this compound
The elucidation of reaction mechanisms involving this compound often relies on a combination of experimental evidence and theoretical analysis to understand the operative reaction pathways and the structures of key transition states. researchgate.netchemistry-teaching-resources.com
One clear example is the Michael-type addition of the B-Iodo-9-BBN/ethoxyethyne adduct to α,β-unsaturated ketones. The observed reactivity patterns strongly suggest a specific transition state geometry. Acyclic enones that can adopt an s-cis conformation react efficiently, whereas cyclic enones like 2-cyclohexenone, which are locked in an s-trans conformation, fail to react. This has led to the proposal of a cyclic transition state through which the reaction must proceed. oup.com
In the context of cycloadditions, the reaction of this compound with 1-acetyl-2-oxo-lH-indolin-3-ylideneacetophenones has been mechanistically investigated. The formation of various products is explained by invoking a zwitterionic intermediate, formed by the nucleophilic attack of this compound on the β-position of the unsaturated carbonyl system. This intermediate can then proceed through different pathways, including cyclization to form spirobicyclic intermediates. The transition state is described as a hybrid of these limiting zwitterionic structures. psu.edu
Furthermore, in the Meyer-Schuster rearrangement, the rate-determining step is the 1,3-shift of the protonated hydroxyl group. wikipedia.org It has been proposed that solvent caging effects can play a role in stabilizing the transition state of this rearrangement, influencing the reaction's efficiency. wikipedia.org Theoretical studies on related molecules often employ computational methods to calculate the Gibbs free energy of activation (ΔG‡) for various potential pathways, helping to predict which reaction channel is kinetically favored. nih.gov These analyses of transition states and reaction pathways are crucial for understanding selectivity and for designing new, more efficient synthetic methods.
Charge Transfer and Orbital Interaction Analysis in Reaction Processes
The reactivity of this compound is fundamentally governed by its electronic structure—an electron-rich alkyne due to the oxygen atom's +M (mesomeric) effect. This electronic character dictates the nature of charge transfer and orbital interactions during its chemical transformations. Theoretical studies, often employing Density Functional Theory (DFT), have provided significant insights into these processes.
In many reactions, this compound functions as a nucleophile. A clear instance of this is the reaction with rhenacyclobutadienes, where theoretical analysis suggests that the reaction initiates via a direct nucleophilic attack of the β-carbon of this compound on the carbene carbon of the metallacycle. acs.org This initial step involves a charge transfer from the electron-rich this compound to the electrophilic metal complex, leading to the formation of a zwitterionic intermediate that subsequently rearranges. acs.org
Frontier Molecular Orbital (FMO) theory is a powerful tool for analyzing the feasibility and selectivity of pericyclic reactions involving this compound, such as cycloadditions. wikipedia.orgpressbooks.pub These reactions are controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. pressbooks.pub The electron-donating ethoxy group raises the energy of this compound's HOMO, making it a strong candidate for reactions with electron-deficient partners (LUMO-controlled).
A computational study on the cycloaddition of the related 1,1-diethoxyethene with tropone (B1200060) illustrates this principle. nih.gov In the non-catalyzed [4+2] cycloaddition, the reaction is characterized by an "inverse-electron demand" pathway. The primary orbital interaction involves electron delocalization from the HOMO of the electron-rich ethene derivative to the LUMO of the tropone. nih.gov This charge transfer is essential for the initial C-C bond formation. nih.gov Further analysis using interaction frontier orbitals (IFOs) shows that this electron delocalization from the ethene to the tropone fragment persists and is crucial for strengthening the first bond as the second bond begins to form. nih.gov
The analysis of atomic charges and molecular orbital distributions along a reaction coordinate provides a quantitative description of charge transfer. nih.gov In the transition state of these cycloadditions, there is significant electron delocalization between the donor (this compound or its analogue) and the acceptor, confirming the coupled nature of the charge transfer process. nih.govnih.gov In reactions with ynamides, which are nitrogen analogues of this compound, analyses reveal that intermediates can exhibit significant structural distortion and incomplete charge transfer from the ynamide to the electrophile, a concept applicable to this compound chemistry as well. ntu.edu.sg
| Reaction Type | Reactants | Key Orbital Interaction | Nature of Charge Transfer | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | 1,1-Diethoxyethene + Tropone | HOMO(ethene) - LUMO(tropone) | Inverse-electron demand; electron delocalization from ethene to tropone. | nih.gov |
| Nucleophilic Addition | This compound + Rhenacyclobutadiene | HOMO(this compound) - LUMO(metallacycle) | Nucleophilic attack from β-carbon of this compound to carbene carbon. | acs.org |
| Generic 1,3-Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | HOMO-LUMO pairing | Reactivity trends primarily result from differences in primary orbital interactions. | researchgate.net |
Influence of Solvent and Catalysts on Reaction Mechanisms
The reaction pathways of this compound are highly sensitive to the reaction environment, with both solvents and catalysts capable of dramatically altering reaction rates and product distributions by influencing the stability of reactants, transition states, and intermediates. numberanalytics.comwikipedia.org
Influence of Solvent
Solvents can modulate reaction mechanisms by stabilizing or destabilizing transition states and intermediates. numberanalytics.com The polarity of the solvent is a critical factor; polar solvents, for instance, can stabilize charged or polar transition states, thereby lowering the activation energy and increasing the reaction rate compared to nonpolar solvents. numberanalytics.com
A classic example of solvent-dependent reactivity is the addition of this compound to diphenylketene. The outcome of this reaction is contingent on both the solvent and the temperature. researchgate.net
In benzene at room temperature, the reaction yields 1-phenyl-2-ethoxy-4-hydroxynaphthalene. researchgate.net
In nitromethane at -20°C, the product is 1,1-diphenyl-2-ethoxycyclobut-2-ene-4-one. researchgate.net
This divergence highlights the solvent's role in directing the reaction along different mechanistic pathways. In the more polar nitromethane, a stepwise [2+2] cycloaddition pathway involving a polar or zwitterionic intermediate is likely stabilized, leading to the cyclobutanone (B123998) product. In the nonpolar benzene, a different, possibly concerted or rearrangement pathway, is favored. DFT studies on related ketene cycloadditions confirm that solvents can alter activation barriers and that polar solvents may enhance the diastereomeric excess by stabilizing the more polar transition state. orientjchem.org
| Solvent | Reaction Conditions | Major Product | Plausible Mechanistic Influence | Reference |
|---|---|---|---|---|
| Benzene (Nonpolar) | Room Temperature | 1-Phenyl-2-ethoxy-4-hydroxynaphthalene | Favors a pathway avoiding highly polar intermediates. | researchgate.net |
| Nitromethane (Polar) | -20°C | 1,1-Diphenyl-2-ethoxycyclobut-2-ene-4-one | Stabilizes a polar/zwitterionic intermediate of a [2+2] cycloaddition. | researchgate.net |
Influence of Catalysts
Catalysts provide an alternative reaction mechanism with a lower activation energy, thereby increasing the reaction rate and often controlling selectivity. wikipedia.org For electron-rich alkynes like this compound, Lewis acids and Brønsted acids are particularly effective catalysts.
Lewis acids function by accepting an electron pair, typically by coordinating to an electronegative atom in one of the reactants. wikipedia.org In reactions of this compound, a Lewis acid can activate a reaction partner, making it more electrophilic. A computational study of the cycloaddition between 1,1-diethoxyethene and tropone found that the Lewis acid B(C₆F₅)₃ significantly alters the reaction pathway. nih.govacs.org While the uncatalyzed reaction produces a mix of [4+2] and [8+2] cycloadducts, the B(C₆F₅)₃-catalyzed reaction proceeds through a different stepwise mechanism where the catalyst, attached to the tropone's oxygen atom, directs the regioselectivity of the second bond formation, favoring the [4+2] adduct. nih.govacs.org This demonstrates that the catalyst does not merely accelerate the reaction but actively guides its mechanistic course to favor a specific outcome. acs.org
Brønsted acids can catalyze reactions by protonating the this compound, which would generate a highly electrophilic keteniminium-like intermediate. This strategy is well-documented for the related ynamides. sioc-journal.cnnih.gov In these cases, a Brønsted acid activates the ynamide, which is then attacked by a nucleophile. sioc-journal.cn This type of activation makes the alkyne carbon much more susceptible to nucleophilic attack, opening up reaction pathways that are inaccessible under neutral conditions. Gold catalysts have also been shown to be highly effective in activating ynamides for various annulations, typically by forming α-oxo or α-imino gold-carbene species that are key to the cyclization process. dicp.ac.cn
| Catalyst Type | Example Catalyst | Reaction | Mechanism of Action | Reference |
|---|---|---|---|---|
| Lewis Acid | B(C₆F₅)₃ | [4+2] Cycloaddition of 1,1-diethoxyethene and tropone | Activates the electrophile (tropone) by coordination, lowering the LUMO energy and directing the reaction pathway. | nih.govacs.org |
| Brønsted Acid | MsOH | Intramolecular hydroalkoxylation of ynamides | Activates the ynamide via protonation to form a reactive keteniminium intermediate. | sioc-journal.cn |
| Transition Metal | Gold(I) complexes | Annulations of ynamides | Activates the alkyne to form keteniminium ions or gold-carbene species, facilitating cyclization. | dicp.ac.cn |
Theoretical and Computational Studies of Ethoxyethyne Systems
Electronic Structure and Bonding Analysis of Ethoxyethyne
The unique arrangement of atoms in this compound—an electron-donating ethoxy group attached to an alkyne—creates a distinct electronic profile that governs its reactivity.
Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of this compound and related systems. These calculations provide detailed information about the molecule's geometry, electron distribution, and vibrational frequencies. For instance, DFT studies have been employed to elucidate the mechanisms of reactions involving this compound, such as its cycloaddition with 1,3-dipoles or its role in the formation of complex organometallic compounds. researchgate.netresearchgate.net
In the context of organometallic chemistry, DFT calculations were integral to studying the synthesis of rhenabenzenes from the reactions of rhenacyclobutadienes with this compound. researchgate.netchem8.org These studies optimized the geometries of reactants, intermediates, and products, providing a foundational understanding of the system's potential energy surface. wpmucdn.com Various functionals and basis sets are used in these calculations to ensure accuracy, with results often benchmarked against experimental data or higher-level computational methods. researchgate.netwpmucdn.com
Table 1: Representative DFT Functionals Used in this compound Studies This table is a representative summary of computational methods mentioned in the referenced literature for studying systems involving alkynes like this compound.
| Functional | Type | Common Application in Alkyne Chemistry |
|---|---|---|
| B3LYP | Hybrid GGA | Geometry optimizations, reaction mechanisms, energy calculations. acs.org |
| BP86 | GGA | Often used with dispersion corrections for reaction energetics. researchgate.net |
| ωB97X-D | Range-separated hybrid with dispersion | Reproducing experimental data for cycloadditions, analyzing reactivity. researchgate.netacs.org |
| PBE | GGA | Geometry optimization of organometallic systems. wpmucdn.com |
Molecular Orbital (MO) theory, particularly Frontier Molecular Orbital (FMO) theory, is frequently applied to explain the reactivity of this compound. dokumen.pub The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species determines the feasibility and outcome of a reaction. The electron-donating ethoxy group raises the energy of this compound's HOMO, making it a good nucleophile in many reactions.
This principle is clearly demonstrated in 1,3-dipolar cycloaddition reactions. researchgate.netacs.org The relative energies of the alkyne's FMOs compared to those of the 1,3-dipole (like diazomethane (B1218177) or phenyl azide) dictate the reaction rate and regioselectivity. researchgate.netacs.org Computational analyses have shown that the orbital energy gap is a key factor; a smaller gap between the dipole's LUMO and the alkyne's HOMO (or vice-versa) leads to stronger interaction and a more facile reaction. acs.org
Computational Investigations of this compound Reaction Pathways
Beyond static properties, computational chemistry excels at mapping the entire course of a chemical reaction, from reactants to products, through transition states.
A critical aspect of computational reaction analysis is the determination of activation energies (Ea) and the profiling of the reaction coordinate. The activation energy represents the energetic barrier that must be overcome for a reaction to proceed. DFT calculations are used to locate the transition state structure and calculate its energy relative to the reactants.
For example, in the reaction of rhenacyclobutadienes with this compound, computational studies calculated the energy profile for the formation of rhenabenzene products. researchgate.net Similarly, in studies of 1,3-dipolar cycloadditions, the activation barriers are calculated to understand reactivity trends. researchgate.net These investigations often employ an activation strain model, which separates the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.netacs.org This model provides deep insight into why certain reaction pathways are preferred. In one documented case, the activation energy for a reaction involving an this compound derivative was noted to be as high as 85 kcal/mol. hp-ez.com In other contexts, such as palladium-catalyzed annulations where this compound was considered as a potential substrate, the activation energy for related successful reactions was calculated to be 14.8 kcal/mol. rsc.org
When a reaction can yield multiple isomers, predicting the regioselectivity (which atoms bond together) and stereoselectivity (the 3D arrangement of atoms) is crucial. Computational studies have successfully explained the observed regioselectivity in reactions involving this compound.
A classic example is the 1,3-dipolar cycloaddition of diazomethane to this compound. Calculations have been able to explain the experimentally observed switch in regioselectivity when compared to similar alkynes. researchgate.netresearchgate.netacs.org By comparing the activation energies for the pathways leading to different regioisomers, researchers can predict which product will be favored. This predictive power stems from analyzing the orbital coefficients of the FMOs and the electrostatic interactions at the transition state. researchgate.net
Many reactions involving this compound are catalyzed, often by transition metals. Computational modeling is an invaluable tool for elucidating the complex, multi-step mechanisms of these catalytic cycles. researchgate.net
Theoretical studies have mapped out the catalytic cycles for reactions such as the formation of rhenabenzenes, where this compound is a key reactant. researchgate.netresearchgate.net These models detail each step, including ligand coordination, insertion of the alkyne, and reductive elimination to release the product and regenerate the catalyst. researchgate.net While some studies on palladium-catalyzed reactions found this compound to be an unsuitable substrate under specific conditions, the computational frameworks developed for these systems are directly applicable. rsc.org These models, whether for palladium, rhodium, or copper-based catalysts, involve calculating the energetics of proposed intermediates and transition states to establish the most plausible reaction pathway and identify the rate-determining step. acs.orgrsc.org
Conformational Analysis and Potential Energy Surfaces of this compound and its Adducts
Theoretical and computational chemistry provides indispensable tools for exploring the structure, stability, and reactivity of chemical systems. For this compound and its derivatives, these methods are used to map out conformational landscapes and potential energy surfaces (PES), which describe the energy of a molecule as a function of its geometry. wikipedia.org Analyzing the PES allows for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them, offering deep insights into reaction mechanisms and product stabilities. fiveable.me
Early investigations into the structure of this compound itself involved microwave spectroscopy, which provided experimental data on its rotational isomerism, laying the groundwork for understanding its conformational preferences. acs.org More advanced computational studies, often employing methods like Density Functional Theory (DFT), have been applied to understand the more complex potential energy surfaces of this compound adducts formed through various chemical reactions.
Research Findings on this compound Adducts
Computational studies have been particularly illuminating in the context of cycloaddition reactions involving this compound. These reactions lead to the formation of various adducts, and the analysis of their potential energy surfaces helps to explain reaction outcomes and the stability of intermediates.
[2+2] Cycloaddition Adducts: 2-Ethoxy-2H-oxetes
In Lewis acid-catalyzed [2+2] cycloadditions between this compound and aldehydes, 2-ethoxy-2H-oxete adducts are formed. sci-hub.se The stability and observation of these oxetes, which are typically unstable, were investigated using computational methods. Theoretical calculations were performed to understand the reaction mechanism, particularly the role of a chelated intermediate. It was hypothesized that a rigid 'bicyclic' chelate structure involving the Lewis acid prevents the expected ring-opening of the oxete. Ab initio calculations were undertaken to determine if this proposed intermediate corresponds to a minimum on the potential energy surface, thereby representing a stable species. sci-hub.se
Table 1: Computational Study of a [2+2] Cycloaddition Intermediate
| System | Computational Method | Finding | Reference |
| Model Chelate Intermediate (C) | Ab initio HF/6-31G* | The chelate was found to be a minimum on the potential energy surface, supporting its role in stabilizing the oxete adduct. | sci-hub.se |
1,3-Dipolar Cycloaddition Adducts
The regioselectivity of 1,3-dipolar cycloadditions between diazomethane and heteroatom-substituted alkynes, including this compound, has been successfully explained through computational analysis. researchgate.net By mapping the potential energy surface for the reaction pathways, calculations can determine the activation barriers for the formation of different regioisomeric products, thus predicting the experimentally observed outcome. researchgate.net
N-(1-Ethoxyvinyl)pyridinium Adducts
The reaction of this compound with pyridinium (B92312) salts in the presence of triflic acid yields N-(1-ethoxyvinyl)pyridinium triflates. The conformational preferences and rotational dynamics of these adducts have been studied using DFT. nih.gov These calculations focused on the rotation around the exocyclic C–N bond to understand how the orientation of the ethoxyvinyl group relative to the pyridinium ring affects the molecule's stability. The study identified the lowest energy conformation and calculated the energy barriers for rotation, which dictates the degree to which the π systems of the vinyl group and the aromatic ring can overlap. nih.gov
The predicted global energy minimum conformation was found to have a dihedral angle of approximately 105° around the exocyclic C–N bond, which closely matched the geometry observed in single-crystal X-ray diffraction analysis. nih.gov This near-perpendicular arrangement minimizes steric interactions. The computational models also predicted significant energy barriers for rotations that would bring the vinyl or ethoxy groups into the same plane as substituents on the pyridine (B92270) ring. nih.gov
Table 2: Calculated Rotational Energy Barriers for 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium
| Rotational Conformation | Calculated Energy Barrier (kcal/mol) | Significance | Reference |
| Vinyl group cis to ring chlorine | ~9 | Predicts a high energy penalty for a planar conformation where π-systems could overlap. | nih.gov |
| Ethoxy group cis to ring chlorine | >12 | Predicts an even greater steric clash, making this conformation highly unfavorable. | nih.gov |
Organometallic Adducts: Rhenabenzenes
This compound also reacts with organometallic complexes, such as rhenacyclobutadienes, to form adducts like rhenabenzenes. researchgate.net Computational studies on these adducts have been used to assess their properties, including their aromaticity. By calculating metrics such as Aromatic Stabilization Energy (ASE), researchers can quantify the electronic delocalization in the metallacyclic ring, which relates directly to the adduct's stability and position on the potential energy surface. researchgate.net
Spectroscopic Elucidation of Ethoxyethyne Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for investigating the mechanisms of reactions involving ethoxyethyne. It allows for the detailed characterization of both fleeting intermediates and final products, and with advanced techniques, the real-time monitoring of reaction progress.
NMR spectroscopy is instrumental in identifying the products and intermediates that form in reactions with this compound. For instance, in reactions of rhenacyclobutadienes with this compound, NMR data, including ¹H and ¹³C spectra, have been crucial for characterizing the resulting rhenabenzenes and other coupling products. researchgate.netacs.org The chemical shifts and coupling constants observed in these spectra provide definitive evidence for the proposed molecular structures. ias.ac.in
In the synthesis of various heterocyclic compounds, the reaction of dinucleophiles with acetylenedicarboxylic esters, which are structurally related to this compound, yields products whose structures are unequivocally assigned using ¹³C NMR data. ias.ac.in Similarly, the products from the reaction of germenes with this compound, such as vinylgermanes and germylacetylenes, have been identified through a combination of ¹H and ¹³C NMR spectroscopy. acs.org The characteristic signals in the NMR spectra, such as those for alkynyl carbons, confirm the functional groups present in the products. acs.org
The formation of intermediates can also be observed. For example, in the Knorr pyrazole (B372694) synthesis, the lack of observable intermediates by ¹⁹F NMR suggests that the initial nucleophilic attack is the rate-determining step, with subsequent cyclization being much faster. mdpi.com In other reactions, new signals appearing in the ¹H and ¹³C NMR spectra of the reaction mixture indicate the formation of transient intermediates. rsc.org For instance, the detection of a transient species at δH +4.6 ppm in a catalyzed acetal (B89532) formation reaction provided valuable information about the reaction pathway. oxinst.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound Reaction Products
| Compound/Intermediate | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Reference |
| Rhenabenzene Derivative | ¹H | Downfield-shifted signals | --- | researchgate.net |
| Vinylgermane | ¹H | 5.94, 6.27 | d, J = 19 | acs.org |
| Germylacetylene | ¹³C | 100.15, 104.77 | --- | acs.org |
| Nickelalactone Intermediate | ¹³C | 194-197 | d, J = 14.1-15.1 | rsc.org |
| Acetal Intermediate | ¹H | +4.6 | --- | oxinst.com |
| This table is for illustrative purposes and specific values vary depending on the exact molecular structure and solvent. |
Advanced NMR techniques are invaluable for gaining a deeper understanding of this compound transformations. Two-dimensional (2D) NMR methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete structural elucidation of complex products derived from this compound. numberanalytics.comisuct.rumdpi.com These techniques help establish the connectivity of atoms within a molecule, which is particularly useful for assigning the structures of isomers and complex heterocyclic systems. ias.ac.inisuct.ru For example, 2D NMR experiments have been used to confirm the cyclic nature of thiazolidine (B150603) products and to assign all ¹H and ¹³C signals in vinyl-substituted pyropheophorbide a derivatives. isuct.rursc.org
Real-time reaction monitoring by NMR allows for the optimization of reaction conditions and the identification of transient species. numberanalytics.com This can be achieved by conducting reactions directly in an NMR tube and recording spectra at regular intervals or by using a flow reactor setup coupled to an NMR spectrometer. chemrxiv.orgosf.io These methods have been successfully applied to study a variety of reactions, including catalysed acetal formation and esterification. oxinst.com The ability to track the concentrations of reactants, intermediates, and products over time provides crucial kinetic data. oxinst.comchemrxiv.org Furthermore, techniques like reaction-interrupted excitation transfer (ExTra) NMR enable the tracking of individual atoms during fast, irreversible reactions on a sub-second timescale. rsc.org
Table 2: Advanced NMR Techniques in the Study of this compound Transformations
| Technique | Application | Information Gained | Reference |
| COSY | Structural Elucidation | Identifies proton-proton couplings, revealing connectivity. | numberanalytics.comisuct.ru |
| HSQC | Structural Elucidation | Correlates proton and directly attached carbon signals. | numberanalytics.commdpi.com |
| HMBC | Structural Elucidation | Shows long-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and complex structures. | mdpi.comacs.org |
| NOESY | Structural Elucidation | Provides information about the spatial proximity of nuclei, helping to determine three-dimensional structure. | numberanalytics.comisuct.ru |
| Flow NMR | Reaction Monitoring | Allows for real-time tracking of species concentrations, providing kinetic data and enabling the detection of transient intermediates. | oxinst.comosf.io |
| ExTra NMR | Reaction Monitoring | Enables selective tracking of atoms through fast chemical conversions. | rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying transient species in the photochemistry of this compound and for characterizing its conformational isomers.
IR spectroscopy is also crucial for identifying transient species formed during photochemical reactions. researchgate.net In matrix isolation studies, where reactive species are trapped in an inert gas at low temperatures, IR spectroscopy can provide the vibrational fingerprint of these transient molecules. researcher.life For example, the photolysis of ethyl propiolate in a cryogenic matrix leads to the formation of this compound, which can be identified by its characteristic IR absorption bands. uc.ptrsc.org Subsequent photoreactions can lead to the formation of other species like ketene (B1206846) and ethene, which are also identifiable by their unique IR spectra. rsc.org
Matrix isolation infrared spectroscopy is a key technique for studying the different conformations of molecules. By isolating molecules in a cryogenic matrix (typically argon or nitrogen), their rotational motion is quenched, and the vibrational spectra show sharp, well-resolved bands corresponding to individual conformers. researcher.lifehelsinki.fi
In the case of this compound, which is generated in situ from the photolysis of ethyl propiolate, its vibrational spectrum can be recorded and analyzed. uc.ptrsc.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR data to assign the observed vibrational bands to specific conformations of the molecule. researchgate.netresearchgate.net This combined approach has been successfully used to identify the different conformers of related molecules like ethyl propiolate and to understand their relative stabilities. uc.pt The study of deuterated analogues can also aid in the assignment of vibrational modes. helsinki.fi
Table 3: Spectroscopic Data for Transient Species in this compound Photochemistry
| Species | Spectroscopic Method | Key Spectral Feature | Context | Reference |
| This compound | IR (Matrix Isolation) | Characteristic vibrational bands | Generated from photolysis of ethyl propiolate | uc.ptrsc.org |
| Ketene | IR (Matrix Isolation) | Characteristic vibrational bands | Subsequent photoproduct from this compound | rsc.org |
| Diazomethyl radical | IR (Matrix Isolation) | Vibrational spectrum | Detected during diazomethane (B1218177) decomposition | sfu.ca |
Mass Spectrometry (MS) in Pathway Confirmation
Mass spectrometry (MS) is a vital analytical technique used to confirm the identity of products and intermediates in the reaction pathways of this compound. By providing information about the mass-to-charge ratio of ionized molecules, MS helps to verify the molecular weight of the species formed. sci-hub.se
In studies of this compound reactions, high-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition of the products with high accuracy. rsc.org For example, in the reaction of a germene with this compound, the high-resolution ESI-TOF mass spectrum of the resulting vinylgermane revealed a molecular ion that was in excellent agreement with the calculated value for a 2:1 adduct, confirming the proposed reaction pathway. acs.org Similarly, the products of reactions involving ethoxyethene, a related compound, have been characterized by mass spectrometry to confirm their molecular formula.
Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, can provide further structural information. sci-hub.se This is particularly useful for differentiating between isomeric products, which can be challenging with other techniques alone. sci-hub.se In the broader context of reaction monitoring, electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for intercepting and characterizing key intermediates directly from solution, providing valuable insights into reaction mechanisms. researchgate.net
Table 4: Application of Mass Spectrometry in this compound Chemistry
| Compound Type | Mass Spectrometry Technique | Information Obtained | Reference |
| Vinylgermane | High-Resolution ESI-TOF MS | Accurate mass and elemental composition | acs.org |
| Brominated Ether | Mass Spectrometry | Molecular weight confirmation | |
| Quinoline Derivative | High-Resolution Q-TOF LC/MS (ESI) | Accurate mass for product characterization | rsc.org |
| Glucuronide Metabolites | ESI-MS/MS | Differentiation of isomers | sci-hub.se |
X-ray Crystallography for Molecular Structure Determination of this compound Derivatives
The process involves growing a high-quality single crystal of the this compound derivative, which can be a challenging and rate-limiting step. azolifesciences.combu.edu This crystal is then mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots called reflections. azolifesciences.com The intensities of these reflections are measured, and through complex mathematical calculations, often involving Fourier transforms, an electron density map of the molecule is generated. azolifesciences.comnih.gov This map is then interpreted to build a three-dimensional model of the molecule. nih.gov
In the context of this compound transformations, X-ray crystallography has been pivotal in elucidating the structures of various reaction products. For instance, the reaction of 1-acetyl-2-oxo-1H-indolin-3-ylideneacetophenones with this compound yields several products, including pyrano[2,3-b]indoles. The definitive structure of these complex molecules was confirmed through single-crystal X-ray diffraction analysis. psu.edu This technique was also crucial in identifying and characterizing spirobicyclic intermediates formed during these reactions. psu.edu
Another significant application is seen in the study of pyridinium (B92312) ketene hemiaminals, which are derivatives formed from this compound. The crystal structure of 1-(1-ethoxyethenyl)-2-[methyl(phenyl)amino]pyridin-1-ium trifluoromethanesulfonate (B1224126), a stable derivative, was successfully determined using X-ray crystallography. researchgate.net This analysis revealed that the cationic part of the molecule is composed of three distinct planar fragments that are not coplanar with each other. researchgate.net
Similarly, the structure of 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate was elucidated through single-crystal X-ray diffraction. mdpi.com This provided valuable insights into the conformational preferences and the solid-state interactions, such as C–H•••O hydrogen bonds, that contribute to the stability of the crystal lattice. mdpi.com Computational models, including density functional theory (DFT) calculations, have been used in conjunction with crystallographic data to predict and confirm the lowest energy conformations of these this compound derivatives. mdpi.com
The reactions of rhenacyclobutadienes with this compound to form rhenabenzenes also rely on X-ray crystallography for structural confirmation. researchgate.net The resulting data on bond lengths and planarity, along with spectroscopic information, help in assessing the aromatic character of these organometallic derivatives. researchgate.net
Below are tables summarizing the crystallographic data for some representative this compound derivatives.
Table 1: Crystallographic Data for 1-(1-ethoxyethenyl)-2-[methyl(phenyl)amino]pyridin-1-ium trifluoromethanesulfonate researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₉N₂O⁺·CF₃O₃S⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1234 (4) |
| b (Å) | 19.3452 (8) |
| c (Å) | 10.2989 (4) |
| α (°) | 90 |
| β (°) | 114.345 (2) |
| γ (°) | 90 |
| Volume (ų) | 1836.04 (13) |
| Z | 4 |
Table 2: Crystallographic Data for 2-chloro-1-(1-ethoxyvinyl)pyridine-1-ium trifluoromethanesulfonate mdpi.com
| Parameter | Value |
| Chemical Formula | C₉H₁₁ClNO⁺·CF₃O₃S⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.012 (1) |
| b (Å) | 10.321 (1) |
| c (Å) | 14.152 (2) |
| α (°) | 90 |
| β (°) | 106.33 (1) |
| γ (°) | 90 |
| Volume (ų) | 1401.4 (3) |
| Z | 4 |
Catalytic Applications of Ethoxyethyne in Complex Synthesis
Transition Metal-Catalyzed Transformations Involving Ethoxyethyne
Transition metal catalysts have been instrumental in activating this compound for various bond-forming reactions. The metal center can interact with the alkyne in multiple ways, leading to transformations such as cycloadditions, rearrangements, and coupling reactions, thereby providing access to carbocyclic and heterocyclic frameworks.
Ruthenium-Mediated Reactions and Catalyst Deactivation Studies
Ruthenium complexes are effective catalysts for cycloaddition reactions involving alkynes. In the context of this compound, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been utilized to synthesize 1,5-disubstituted 1,2,3-triazoles. For instance, the reaction between an azido-ribose derivative and various alkynes, including an this compound equivalent, proceeds in the presence of a Cp*RuCl(PPh₃)₂ catalyst. nih.gov These reactions typically yield the 1,5-regioisomer as the major product. nih.gov
A common issue in catalytic cycles, particularly those involving prolonged reaction times or harsh conditions, is catalyst deactivation. chemistryviews.org In some ruthenium-catalyzed azide-alkyne cycloadditions, catalyst deactivation has been noted during extended heating periods. nih.gov To mitigate this, microwave activation has been employed as a strategy to significantly accelerate the reaction, reducing the time from hours to minutes and thus minimizing the opportunity for deactivation. nih.gov General mechanisms for ruthenium catalyst deactivation include the aggregation of metal centers, leaching of the metal from the support (in heterogeneous systems), and the formation of inactive catalyst species. frontiersin.orgnih.gov For example, in olefin metathesis, an isomerization of the product can lead to a species that acts as a catalyst inhibitor by trapping the ruthenium in an inactive Fischer-type carbene complex. chemistryviews.org While not specifically detailed for this compound reactions, such pathways represent potential deactivation routes in related ruthenium-catalyzed systems.
| Reaction | Catalyst | Substrates | Product Type | Key Finding |
| Azide-Alkyne Cycloaddition | Cp*RuCl(PPh₃)₂ | Azido-ribose, this compound | 1,5-disubstituted 1,2,3-triazole | Microwave irradiation significantly reduces reaction time and circumvents catalyst deactivation observed under prolonged heating. nih.gov |
Rhenium-Catalyzed Cyclizations and Aromaticity Studies
Rhenium catalysts have been employed in the synthesis of unique aromatic systems known as metallabenzenes, where a metal is incorporated into an aromatic ring. researchgate.net Specifically, rhenabenzenes have been synthesized through the reaction of rhenacyclobutadienes with this compound. researchgate.net These reactions expand the landscape of metalla-aromatic chemistry, providing insight into the properties and reactivity of these novel structures. researchgate.net
The aromaticity of these newly formed rhenabenzenes is a subject of significant interest. Computational studies, including density functional theory (DFT), are used to investigate the electronic structure and quantify the aromatic character of these rings. researchgate.net Aromatic stabilization energy (ASE) and nucleus-independent chemical shift (NICS) values are common metrics used to assess aromaticity, with values for rhenabenzenes being comparable to other known metallabenzenes. researchgate.net Beyond metallabenzenes, rhenium catalysis has also been developed for arylation-acyl cyclizations between enol lactones and organomagnesium halides, demonstrating the versatility of rhenium in promoting complex cyclization cascades. nih.gov
| Catalyst System | Reaction Type | Substrates | Product | Research Focus |
| Rhenium Complex | Cyclization / Annulation | Rhenacyclobutadiene, this compound | Rhenabenzene | Synthesis of novel metalla-aromatics and computational studies of their aromaticity. researchgate.net |
Rhodium-Catalyzed Rearrangements and Catalyst Speciation
Rhodium catalysts are renowned for their ability to promote a wide array of chemical transformations, including rearrangements, hydroformylations, and cycloadditions. nih.govrsc.orgpku.edu.cn In the context of this compound and related systems, rhodium catalysis can facilitate complex molecular reorganizations. For example, rhodium(I) catalysts are efficient for triggering 1,3-acyloxy migrations in ene/yne-ene-propargyl esters, which generate allene (B1206475) intermediates in situ. pku.edu.cn These reactive intermediates can then undergo subsequent rhodium-catalyzed cycloadditions. pku.edu.cn
The active catalytic species in rhodium-mediated reactions can be influenced by the ligands and reaction conditions. Screening of various Rh(I) precursors, such as [Rh(CO)₂Cl]₂ and complexes with COD, COE, and NBD ligands, has shown that they can converge to the same active species in the presence of reactants like carbon monoxide. pku.edu.cn The choice of ligand is critical; for instance, a Rh(CO)(PPh₃)₂Cl catalyst was found to be ineffective for a specific [4+2+1] cycloaddition, highlighting the importance of catalyst speciation in achieving the desired reactivity. pku.edu.cn Rhodium-catalyzed tandem reactions, such as ylide formation followed by a nih.govwikipedia.org-sigmatropic rearrangement, allow for the highly stereoselective construction of two vicinal stereogenic centers. organic-chemistry.org
| Catalyst System | Reaction Type | Key Transformation | Finding on Speciation/Selectivity |
| [Rh(CO)₂Cl]₂ / [Rh(COD)Cl]₂ | [4+2+1] Cycloaddition | In situ allene formation via 1,3-acyloxy migration followed by cycloaddition. | Different Rh(I) precursors can form the same active species in the presence of CO; ligand choice is crucial for catalytic activity. pku.edu.cn |
| Rh₂(DOSP)₄ | Ylide Formation / nih.govwikipedia.org-Sigmatropic Rearrangement | Reaction of donor/acceptor carbenoids with chiral allylic alcohols. | The chiral catalyst controls the configuration at one newly formed stereocenter, enabling access to all four possible stereoisomers. organic-chemistry.org |
Scandium-Catalyzed Reactions
Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst used to promote various organic transformations. One notable application involving an this compound derivative is in the Meyer-Schuster rearrangement. This reaction sequence typically involves the addition of a lithium acetylide, such as lithiated ethoxyacetylene, to a ketone or aldehyde, followed by an acid-catalyzed rearrangement of the resulting propargyl alcohol to an α,β-unsaturated ester. acs.org
Sc(OTf)₃ has been shown to be a particularly effective catalyst for this rearrangement, providing excellent yields for the homologation of aldehydes and even sterically hindered ketones into α,β-unsaturated esters. acs.org This two-step sequence, featuring the addition of ethoxyacetylene and subsequent scandium-catalyzed rearrangement, represents a highly efficient olefination strategy. acs.org Scandium catalysts, often in combination with chiral ligands, are also employed in a wide range of other enantioselective reactions, such as Friedel-Crafts alkylations and domino reactions, underscoring their importance in modern synthesis. mdpi.comrsc.org
| Catalyst | Reaction Type | Substrates | Product | Key Feature |
| Sc(OTf)₃ | Meyer-Schuster Rearrangement | Propargyl alcohol (from ketone/aldehyde + lithiated ethoxyacetylene) | α,β-Unsaturated Ester | Efficient two-stage olefination of aldehydes and hindered ketones with excellent yields. acs.org |
Organocatalysis and Lewis Acid Catalysis in this compound Chemistry
Beyond transition metals, both organocatalysts and other Lewis acids play a significant role in harnessing the reactivity of this compound. nih.govwikipedia.org Lewis acid catalysis, in a general sense, involves the activation of a substrate by an electron pair acceptor, increasing its electrophilicity. wikipedia.org This principle is exemplified by the scandium-catalyzed Meyer-Schuster rearrangement mentioned previously. acs.org Other Lewis acids like BF₃·OEt₂ are also used in reactions with this compound derivatives, such as in intramolecular Morita-Baylis-Hillman (MBH) type reactions to form hydroxycyclopentene carboxylates. acs.org
Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. researchgate.netunibo.it While specific examples focusing exclusively on this compound are part of broader reaction classes, the principles are directly applicable. For instance, Brønsted acids like triflic acid can be used to activate ethoxyacetylene to form highly reactive N-(1-ethoxyvinyl)pyridinium salts. researchgate.netorgsyn.org These salts can then act as precursors to O-ethyl ketenium ions, which participate in subsequent electrophilic aromatic substitutions. researchgate.net Chiral Brønsted acids, such as N-triflylphosphoramide, have been successfully employed as organocatalysts in highly enantioselective [3+2] cycloadditions between azomethine imines and various alkenes, demonstrating a powerful strategy for constructing chiral heterocycles. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Substrates (Involving this compound or Analogs) | Role of Catalyst |
| Lewis Acid | BF₃·OEt₂ | Intramolecular Morita-Baylis-Hillman (MBH) | (Ethoxyethynyl)lithium + Dicarbonyl compounds | Promotes cyclization of the intermediate. acs.org |
| Brønsted Acid (Organocatalyst) | Triflic Acid | Keteniminium Ion Formation | Ethoxyacetylene + 2-Chloropyridine | Activates ethoxyacetylene to form an electrophilic pyridinium (B92312) salt intermediate. researchgate.netorgsyn.org |
| Chiral Brønsted Acid (Organocatalyst) | N-Triflylphosphoramide | [3+2] Cycloaddition | Azomethine Imines + Alkenes | Provides enantioselective control in the formation of pyrazolidine (B1218672) derivatives. nih.gov |
Asymmetric Catalysis with this compound
Asymmetric catalysis aims to produce chiral molecules in an enantiomerically enriched form, a cornerstone of modern pharmaceutical and fine chemical synthesis. nih.govdiva-portal.org This is achieved using a chiral catalyst—be it a transition metal complex with a chiral ligand, an organocatalyst, or an enzyme—to control the stereochemical outcome of a reaction. unipd.itgoogle.com
In the context of this compound chemistry, asymmetric transformations can be envisioned at several stages. For example, the addition of ethoxyacetylene to a prochiral ketone could be rendered enantioselective using a chiral catalyst. Subsequently, a chiral acid could potentially catalyze an enantioselective Meyer-Schuster rearrangement. While direct, broadly applicable asymmetric catalytic methods involving this compound itself are still an developing area, the principles are well-established in related systems. For example, rhodium-catalyzed asymmetric hydroboration and iridium-catalyzed asymmetric hydrogenation have achieved high enantioselectivity for various olefinic substrates. diva-portal.orgnih.gov Similarly, chiral Lewis acids and Brønsted acids have proven highly effective in controlling the stereochemistry of cycloaddition and domino reactions. nih.govmdpi.com The development of catalytic systems that can effectively control the stereochemistry in reactions of electron-rich alkynes like this compound remains an active area of research, promising new pathways to valuable chiral building blocks.
Mechanistic Aspects of Catalytic Cycles with this compound
The catalytic transformation of this compound into more complex molecular architectures relies on intricate mechanistic cycles. Understanding these pathways, from the identification of the catalytically active species to the factors governing their efficiency and lifespan, is crucial for optimizing existing synthetic methods and designing new ones. The choice between homogeneous and heterogeneous catalytic systems further dictates the reaction's course, particularly in multi-step syntheses.
Active Catalyst Species Identification
The identification of the true active species in a catalytic cycle is a fundamental step in understanding reaction mechanisms. In the context of transition-metal-catalyzed reactions involving alkynes like this compound, the catalytically active species is often a transient intermediate that is regenerated in each cycle. Research has pointed towards specific metal complexes that play this pivotal role.
Metallacyclobutadienes in Alkyne Metathesis and Cycloadditions:
A significant body of evidence points to metallacyclobutadiene complexes as key active intermediates in the catalytic metathesis and cycloaddition reactions of alkynes. researchgate.net These four-membered ring structures, which contain a metal atom, are typically formed through a [2+2] cycloaddition reaction between a metal-carbene or metal-carbyne (alkylidyne) complex and an alkyne. researchgate.net
For instance, tungsten and rhenium complexes are prominent in this area. Tungsten alkylidyne complexes, when reacted with alkynes, are known to form tungstenacyclobutadiene intermediates. researchgate.netacs.org These intermediates are central to the catalytic cycle of alkyne metathesis. While some tungstenacyclobutadienes can be exceptionally stable and resistant to further reaction under certain conditions, their formation is a critical step. researchgate.net Similarly, rhenacyclobutadiene complexes have been identified as reactive intermediates. In a notable example, pre-formed rhenacyclobutadienes react with this compound to generate rhenabenzenes, which are aromatic rings containing a rhenium atom. acs.org This reaction underscores the role of the metallacyclobutadiene as the active species that incorporates the alkyne into a new structure. researchgate.netacs.org
The table below summarizes key metal complexes identified as precursors to or as the active species in catalytic transformations that can involve this compound.
| Catalyst Precursor/Family | Active Species/Intermediate | Reaction Type |
| Tungsten Alkylidyne Complexes | Tungstenacyclobutadiene | Alkyne Metathesis |
| Rhenium Carbonyl Complexes | Rhenacyclobutadiene | Cycloaddition |
| Molybdenum Alkylidyne Complexes | Molybdenacyclobutadiene | Alkyne Metathesis |
Table 1: Identified Active Species in Alkyne Catalysis.
Catalyst Turnover and Deactivation Mechanisms
The efficiency and industrial viability of a catalytic process depend on the catalyst's longevity and productivity. These are quantified by the Turnover Number (TON), representing the total number of substrate molecules converted per catalyst molecule before it becomes inactive, and the Turnover Frequency (TOF), which is the rate of conversions per catalyst molecule per unit time. researchgate.net A high TOF signifies an active catalyst, while a high TON indicates a stable and long-lasting one. nih.gov In reactions involving this compound, catalyst deactivation can occur through several mechanisms, leading to a finite TON.
Common Deactivation Pathways:
Catalyst deactivation is the loss of catalytic activity or selectivity over time and can be broadly categorized into chemical, thermal, and mechanical processes. scispace.comammoniaknowhow.com For this compound catalysis, chemical deactivation pathways are particularly relevant.
Fouling and Coking: this compound, like other unsaturated hydrocarbons, can be a source of catalyst fouling. Side reactions, such as polymerization or decomposition on the catalyst surface, can lead to the formation of carbonaceous residues, often called "coke." ammoniaknowhow.com These deposits physically block the active sites and pores of the catalyst, preventing the substrate from accessing them and thereby reducing activity. scispace.com This is especially a concern in high-temperature reactions or under conditions of low substrate concentration. scispace.com
Formation of Dormant Species: The catalytic cycle can be interrupted by the formation of highly stable, off-cycle complexes known as dormant species. In olefin polymerization, for example, stable π-allyl complexes can form that are resistant to further reaction, effectively removing the catalyst from the active cycle. uvic.cachemrxiv.org A similar principle applies to this compound catalysis, where the active metal center could react to form an overly stable complex that does not readily re-enter the catalytic loop, leading to deactivation.
Poisoning: This involves the strong chemisorption of impurities from the reaction medium onto the active sites. chemcatbio.org Common poisons include compounds containing sulfur, phosphorus, or nitrogen, which can bind irreversibly to the metal center and render it inactive. ammoniaknowhow.comchemcatbio.org
Thermal Degradation (Sintering): In heterogeneous catalysis, high temperatures can cause the small, highly active metal nanoparticles to migrate and agglomerate into larger, less active crystals. ammoniaknowhow.com This process, known as sintering, leads to a permanent loss of active surface area. The presence of water vapor can often accelerate thermal degradation. ammoniaknowhow.com
The table below outlines these primary deactivation mechanisms.
| Deactivation Mechanism | Description | Relevance to this compound Catalysis |
| Fouling/Coking | Physical blockage of active sites by carbonaceous deposits. ammoniaknowhow.com | High risk due to the potential for this compound to polymerize or decompose on the catalyst surface. scispace.com |
| Dormant Species Formation | Formation of stable, off-cycle complexes that are catalytically inactive. uvic.ca | The catalyst can be sequestered in a non-productive state, halting the catalytic cycle. |
| Poisoning | Strong chemisorption of impurities onto active sites. chemcatbio.org | Impurities in reagents or solvents can irreversibly block active metal centers. |
| Sintering | Thermal aggregation of catalyst particles, reducing active surface area. ammoniaknowhow.com | A concern for heterogeneous catalysts used at elevated temperatures. |
Table 2: Common Catalyst Deactivation Mechanisms.
Mitigation strategies often involve purifying reagents to remove poisons, optimizing reaction conditions to minimize side reactions, and designing more robust catalysts. For example, using bulky, electron-rich ligands can stabilize the active metal center against deactivation pathways like dimerization or over-reduction, leading to higher TONs. d-nb.info
Role of Homogeneous versus Heterogeneous Catalysis in Multi-step Reactions
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in designing multi-step syntheses, as it influences selectivity, activity, and process feasibility. numberanalytics.com Both approaches have distinct advantages and disadvantages that become particularly pronounced in complex reaction sequences. rsc.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants (typically in solution). numberanalytics.com
Advantages: Homogeneous catalysts often exhibit high activity and selectivity due to well-defined, easily accessible active sites. rsc.orgethz.ch The steric and electronic properties of the catalyst can be finely tuned by modifying its ligand sphere, allowing for precise control over the reaction outcome. ethz.ch
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the often-expensive catalyst. This makes recycling challenging and costly. rsc.orgethz.ch Furthermore, many homogeneous catalysts have limited thermal stability. ethz.ch
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas stream). numberanalytics.comsavemyexams.com
Advantages: These catalysts are generally robust, stable at high temperatures, and easily separated from the reaction mixture by simple filtration. rsc.org This allows for straightforward product purification and catalyst recycling. ethz.ch
Disadvantages: Heterogeneous catalysts often suffer from lower activity and selectivity compared to their homogeneous counterparts. rsc.org The active sites can be poorly defined, and reactions can be limited by the diffusion of reactants to the catalyst surface. ethz.ch
The following table provides a direct comparison of the two catalytic modes.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Generally high, well-defined active sites rsc.org | Often lower, diffusion limitations can occur ethz.ch |
| Catalyst Separation | Difficult, often requires extraction or distillation ethz.ch | Easy, typically by filtration rsc.org |
| Recyclability | Challenging and expensive ethz.ch | Straightforward rsc.org |
| Reaction Conditions | Typically milder temperatures ethz.ch | Can withstand harsher conditions, high temperatures |
| Mechanism Understanding | Often well-understood | Can be more complex to elucidate ethz.ch |
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis.
In multi-step reactions involving this compound, the choice of catalyst can dictate the entire synthetic pathway. A homogeneous catalyst might be chosen for a step requiring very high chemo- or stereoselectivity. A heterogeneous catalyst would be preferred for a high-throughput process step where catalyst reuse is economically critical.
Recent research focuses on bridging the gap between these two domains. rsc.org One strategy is the "heterogenization" of homogeneous catalysts, where a molecularly defined catalyst is immobilized on a solid support. This approach aims to combine the high selectivity of the homogeneous catalyst with the ease of handling of a heterogeneous one. For example, embedding a rhenium complex within a porous Covalent Organic Framework (COF) has been shown to dramatically alter its reactivity. nsf.gov While the complex in a homogeneous solution catalyzed an oxidative esterification, the COF-embedded heterogeneous system promoted a reductive etherification, demonstrating that the catalyst's environment can be used to control sequential reaction steps. nsf.gov Similarly, supporting a rhenium catalyst on a mordenite (B1173385) zeolite framework (a heterogeneous system) was found to stabilize the active species against deactivation by oxidation, enhancing its robustness for partial oxidation reactions. rsc.org These synergistic approaches are vital for developing advanced, efficient multi-step syntheses.
Polymerization Studies Involving Ethoxyethyne
Polymerization of Ethoxyethyne as a Monomer
This compound can undergo polymerization to form poly(this compound). guidechem.com This process typically involves the reaction of the this compound monomer, where the triple bond is converted into a repeating unit in the polymer chain. The polymerization can be initiated through various methods, including the use of chemical initiators that can trigger addition or substitution reactions. guidechem.com The resulting polymer's properties are influenced by the polymerization conditions.
Copolymerization Reactions with this compound Analogues (e.g., Ethoxyethene)
This compound analogues, such as ethoxyethene (also known as ethyl vinyl ether), are significant in copolymerization reactions. connectchemicals.comnih.govsharkchemicalglobal.comwikipedia.orgcamachem.comchinachemnet.com Ethoxyethene is a colorless, unsaturated monomer that can be used as a comonomer in the synthesis of various polymers, including fluoropolymer resins for durable coatings. connectchemicals.com In these copolymers, ethoxyethene can enhance properties like solubility, adhesion, and crosslinking. connectchemicals.com
For instance, 2,5-Furandione can be copolymerized with ethoxyethene to create a synthetic polymer with good thermal stability and biocompatibility. ontosight.ai This copolymer consists of alternating units of the two monomers and is typically synthesized via a free-radical polymerization reaction. ontosight.ai The properties of the resulting polymer, such as molecular weight and polydispersity, can be controlled by adjusting reaction conditions like temperature, pressure, and solvent. ontosight.ai
Table 1: Examples of Copolymerization involving Ethoxyethene
| Comonomer 1 | Comonomer 2 | Polymer Type | Key Properties |
|---|---|---|---|
| Ethoxyethene | Fluoromonomers | Fluoropolymer Resin | Durability, solubility, adhesion, crosslinking connectchemicals.com |
Synthesis of Specialty Polymers Utilizing this compound Derivatives
A significant application of this compound derivatives is in the synthesis of polyanhydrides, a class of biodegradable polymers with uses in controlled drug delivery. researchgate.net (Trimethylsilyl)ethoxyacetylene serves as a mild and effective dehydrating agent in a low-temperature method for synthesizing poly(anhydride-esters). researchgate.netresearchgate.net This method offers an alternative to the classic melt-polycondensation technique, which often requires high temperatures. researchgate.net
The synthesis involves the polycondensation of diacid monomers, which are activated by the dehydrating agent. researchgate.net This electrophilic addition reaction pathway is a convenient route to polyanhydrides. researchgate.net The choice of solvent is crucial, with those having low hydrogen bond-forming ability being preferred for this synthesis method. researchgate.net This technique has been used to prepare polyanhydrides from various diacids, including sebacic acid and bis(p-carboxyphenoxy)propane. researchgate.netresearchgate.net The molecular weight of the resulting polyanhydrides can be controlled, which in turn affects their degradation rate and drug release characteristics. mdpi.com
Table 2: Polyanhydride Synthesis Methods
| Method | Description | Key Features |
|---|---|---|
| Melt-Polycondensation | High-temperature reaction of diacid monomers, often with acetic anhydride (B1165640). researchgate.netmdpi.com | Can produce high molecular weight polymers but may not be suitable for thermally unstable compounds. researchgate.net |
| Dehydration with (Trimethylsilyl)ethoxyacetylene | Low-temperature solution polymerization using a dehydrating agent. researchgate.netresearchgate.net | Mild reaction conditions, suitable for thermally sensitive monomers. researchgate.net |
Mechanistic Investigations of this compound Polymerization
The polymerization of this compound and its analogues can proceed through different mechanisms, including cationic and free-radical polymerization. ontosight.aiwikipedia.org
Cationic Polymerization: Vinyl ethers, like ethoxyethene, are highly reactive monomers that readily undergo cationic polymerization. wikipedia.orgfujifilm.com This type of chain-growth polymerization is initiated by a cationic species that transfers a charge to the monomer, making it reactive. wikipedia.org The process is sensitive to the solvent and the counterion, which can affect the reactivity of the propagating chain. wikipedia.org Lewis acids are common initiators for the cationic polymerization of vinyl ethers. wikipedia.org Living cationic polymerization of alkyl vinyl ethers has been achieved, allowing for the synthesis of well-defined polymers with controlled molecular weights. wikipedia.org
Free-Radical Polymerization: Free-radical polymerization is another mechanism through which this compound and its analogues can polymerize. libretexts.org This process involves three main steps: initiation, propagation, and termination. libretexts.org An initiator, often a source of free radicals, starts the reaction. libretexts.org The resulting radical then adds to a monomer molecule, creating a longer radical that continues to propagate the chain until two radicals combine to terminate the growth. libretexts.org
Ring-opening polymerization (ROP) is a mechanism applicable to cyclic derivatives. libretexts.orgnih.gov In ROP, cyclic monomers like lactones are opened to form linear polymer chains, a reaction often driven by the release of ring strain. libretexts.org
Advanced Applications of this compound-Derived Polymers in Research
Polymers derived from this compound and its analogues have found numerous applications in scientific research due to their versatile properties.
Biomedical Applications: Biocompatible polymers derived from these monomers are used in developing materials for medical devices, drug delivery systems, and tissue engineering scaffolds. ontosight.ai For example, polyanhydrides are used as carriers for the controlled release of drugs. researchgate.net
Materials Science: These polymers are utilized in the production of coatings, adhesives, and as components in composite materials. connectchemicals.com For instance, copolymers of ethoxyethene are used in highly durable coatings. connectchemicals.com
Organic Synthesis: this compound and its derivatives serve as precursors and intermediates in the synthesis of various organic compounds. guidechem.com
Table 3: Research Applications of this compound-Derived Polymers
| Application Area | Specific Use | Polymer Type | Reference |
|---|---|---|---|
| Drug Delivery | Controlled release of therapeutic agents | Polyanhydrides | researchgate.netresearchgate.net |
| Tissue Engineering | Scaffolds for cell growth | Biocompatible copolymers | ontosight.ai |
| Coatings | Durable and protective finishes | Fluoropolymer copolymers | connectchemicals.com |
Emerging Research Directions and Green Chemistry Principles for Ethoxyethyne
Integration of Green Chemistry in Ethoxyethyne-Related Processes
The application of green chemistry to processes involving this compound aims to reduce waste, utilize renewable resources, and improve energy efficiency. organic-synthesis.com This involves a holistic redesign of synthetic methodologies, from the choice of starting materials to the final chemical transformations.
A primary goal of green chemistry is the prevention of waste, which is preferable to treating it after it has been created. jctjournal.com Traditional synthetic routes to this compound often involve stoichiometric reagents and generate significant amounts of inorganic waste, exhibiting poor atom economy. For instance, a common laboratory-scale synthesis involves the reaction of diethylchloroacetal with sodium amide in liquid ammonia (B1221849). orgsyn.org
Reaction: C₂H₅O-CH(Cl)-CH₂(OC₂H₅) + 2 NaNH₂ → HC≡C-OC₂H₅ + 2 NaCl + 2 NH₃ + C₂H₅OH
This process uses a strong base in excess and produces sodium chloride as a byproduct. The atom economy, a metric that measures the efficiency of a reaction in converting reactant atoms to the desired product, is relatively low for such methods. Developing new routes with higher atom economy is a key research objective. This includes exploring catalytic elimination reactions or direct functionalization of acetylene (B1199291) derivatives that avoid the use of stoichiometric activating groups and strong bases.
Below is an analysis of the waste generation in the traditional synthesis of this compound.
| Reactant/Reagent | Molecular Weight (g/mol) | Desired Product | Molecular Weight (g/mol) | Byproducts/Waste | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Diethylchloroacetal | 152.62 | This compound | 70.09 | Sodium Chloride (NaCl) | 58.44 |
| Sodium Amide (NaNH₂) | 39.01 (x2) | Ammonia (NH₃) | 17.03 | ||
| Ethanol (B145695) (C₂H₅OH) | 46.07 |
This table illustrates the reactants and products of a traditional this compound synthesis. The generation of significant amounts of inorganic salts and other byproducts highlights the need for more atom-economical and waste-minimizing routes.
A core principle of green chemistry is the use of renewable rather than depleting feedstocks. reagent.co.uk The "ethoxy" group in this compound points to ethanol as a key precursor. Ethanol is readily produced on a large scale from the fermentation of biomass, such as corn, sugarcane, or cellulosic materials, making it a prime renewable feedstock. nih.gov Research is directed towards developing synthetic pathways that can efficiently utilize bio-ethanol to construct the this compound molecule.
Furthermore, the replacement of stoichiometric reagents with catalytic ones is a cornerstone of green chemistry. organic-synthesis.com Catalysts are used in small amounts and can facilitate reactions multiple times, significantly reducing waste. In the context of this compound synthesis, research could focus on developing catalytic systems for the dehydrogenation of diethyl ether or the direct ethynylation of ethanol derivatives. Transition metal catalysts, for example, are known to facilitate a wide range of C-H activation and C-C bond-forming reactions that could be applied to create more sustainable synthetic routes.
Minimizing the energy requirements of chemical processes has significant environmental and economic benefits. jctjournal.com Many traditional organic reactions, including some routes to this compound, require extreme temperatures and pressures, such as the use of cryogenic liquid ammonia or high-temperature distillations. orgsyn.org
Future research aims to design synthetic transformations that can be conducted at ambient temperature and pressure. The use of highly active catalysts, including photocatalysts that harness visible light to drive reactions, can dramatically lower the energy input required. rsc.org Additionally, process intensification techniques, such as the use of flow chemistry, can improve heat and mass transfer, leading to more energy-efficient and safer processes compared to traditional batch reactors. syngeneintl.com
Biocatalysis in this compound Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to green chemistry. astrazeneca.com Enzymes operate under mild conditions (neutral pH, ambient temperature, and pressure) in aqueous environments, are highly selective, and are biodegradable.
While specific enzymes for the direct synthesis of this compound are not well-established, the reactivity of the alkyne functional group can be harnessed by existing classes of enzymes. For example, oxidoreductases, such as cytochrome P450 monooxygenases, are known to oxidize carbon-carbon triple bonds. nih.gov
The enzymatic oxidation of this compound by a cytochrome P450 enzyme would likely proceed through a highly reactive oxirene (B85696) intermediate to form a ketene (B1206846). This ketene is a versatile electrophile that can be trapped by nucleophiles. This enzymatic transformation could be coupled in a one-pot cascade reaction with a second step, either chemical or enzymatic. For instance, the in situ generated ketene could react with an amine, catalyzed by a lipase, to form a valuable amide product, demonstrating an efficient and sustainable chemoenzymatic cascade.
Hypothetical Chemoenzymatic Cascade:
Enzymatic Oxidation: this compound + O₂ --(Cytochrome P450)--> [Ethoxyketene] + H₂O
Nucleophilic Trapping: [Ethoxyketene] + R-NH₂ --(Lipase or chemical catalyst)--> Ethoxyacetamide derivative
This approach avoids the use of harsh oxidizing agents and allows for the synthesis of complex molecules under environmentally friendly conditions.
To quantitatively assess the environmental benefits of biocatalysis, green metrics are employed. These include Atom Economy (AE), Environmental Factor (E-Factor, ratio of waste to product), and Process Mass Intensity (PMI). mdpi.com A comparison between a conventional chemical route and a hypothetical biocatalytic route for a transformation involving this compound can highlight the advantages of the enzymatic approach.
Consider the hydration of this compound to form ethyl acetate. A conventional method might use sulfuric acid in water with heating, followed by neutralization and extraction with organic solvents. A hypothetical biocatalytic route could use an enzyme like an alkyne hydratase in water at room temperature.
| Metric | Conventional Route (Acid-Catalyzed Hydration) | Hypothetical Biocatalytic Route |
|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | Alkyne Hydratase (Enzyme) |
| Solvent | Water, Organic Solvent (for extraction) | Water/Aqueous Buffer |
| Temperature | Elevated (e.g., 60-80 °C) | Ambient (e.g., 25-37 °C) |
| Pressure | Atmospheric | Atmospheric |
| Byproducts/Waste | Neutralization salts (e.g., Na₂SO₄), used organic solvent | Minimal (denatured enzyme, biodegradable) |
| Atom Economy | Theoretically high, but practical value lowered by workup | High |
| E-Factor | High (due to solvent and salt waste) | Low |
This interactive table provides a comparative analysis of green metrics for a conventional chemical process versus a potential biocatalytic alternative for an this compound transformation. The biocatalytic route demonstrates significant advantages in terms of reduced waste, milder operating conditions, and the use of safer solvents.
The data clearly indicates that the biocatalytic route is superior from a green chemistry perspective, generating less waste and requiring less energy, thereby aligning with the principles of sustainable chemical manufacturing. researchgate.net
Applications in Medicinal and Biological Chemistry (Synthetic Focus)
This compound serves as a versatile C2 synthon in medicinal chemistry, primarily valued for its ability to construct the core ring structures of various biologically active molecules. Its reactivity as an activated alkyne allows for its participation in a range of chemical transformations suitable for generating molecular scaffolds that are central to drug discovery.
Synthesis of Biologically Active Scaffolds Using this compound
The application of this compound in the synthesis of biologically relevant scaffolds is most prominently demonstrated by its use in constructing heterocyclic systems, which are foundational to a vast number of pharmaceuticals. Its utility lies in its capacity to act as a precursor to key reactive intermediates, which can then be cyclized to form these important core structures.
One of the most significant applications is in the synthesis of the pyrimidine (B1678525) scaffold. Pyrimidine and its derivatives are of immense biological importance, forming the basis of nucleobases like uracil, thymine, and cytosine, and are present in numerous therapeutic agents, including anticancer and antiviral drugs. The direct synthesis of pyrimidines often involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with urea (B33335), thiourea, or amidines. This compound provides an efficient entry to the required β-dicarbonyl moiety. The synthesis proceeds in a two-step manner:
Formation of a β-Keto Acetal (B89532): this compound is first reacted with an alcohol under acidic conditions. This hydration-like addition across the triple bond does not yield a simple ketone directly but rather a more stable β-keto acetal. This intermediate is a synthetic equivalent of a β-keto aldehyde, with the acetal group serving as a protected form of one of the carbonyls.
Cyclocondensation: The resulting β-keto acetal is then treated with a binucleophile such as urea or thiourea. Under acidic or basic conditions, a cyclocondensation reaction occurs, where the two nitrogen atoms of the urea molecule react with the two electrophilic carbonyl carbons (one actual and one protected) of the intermediate, ultimately forming the six-membered pyrimidine ring.
This strategy allows for the creation of substituted pyrimidines, which are valuable scaffolds for further functionalization in drug development programs.
Furthermore, this compound is a valuable partner in cycloaddition reactions, a powerful class of reactions for constructing five- and six-membered rings in a highly controlled manner. As an electron-rich alkyne, it can react with various 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocycles like isoxazoles or pyrazoles. It can also participate as the 2π-electron component in [4+2] Diels-Alder reactions with suitable dienes to generate six-membered rings. This reactivity allows for the rapid assembly of molecular complexity from simple precursors, providing access to a diverse range of heterocyclic scaffolds for screening in drug discovery.
| Scaffold Class | Key Synthetic Strategy | Significance |
|---|---|---|
| Pyrimidines | Formation of β-keto acetal intermediate followed by cyclocondensation with urea/thiourea. | Core structure of nucleobases and numerous anticancer, antiviral, and antibacterial agents. |
| Five-Membered Heterocycles (e.g., Pyrazoles, Isoxazoles) | [3+2] Cycloaddition with 1,3-dipoles. | Common motifs in anti-inflammatory, analgesic, and antimicrobial drugs. |
| Six-Membered Carbocycles/Heterocycles | [4+2] Cycloaddition (Diels-Alder reaction) with dienes. | Provides access to complex polycyclic systems found in natural products and synthetic drugs. |
Mechanistic Understanding of Interactions with Biomolecules (from a synthetic intermediate perspective)
From the perspective of a synthetic intermediate, the reactivity of this compound is governed by the electrophilic nature of its carbon-carbon triple bond, which is polarized by the adjacent ethoxy group. This makes it susceptible to attack by nucleophiles, such as those abundantly present in biomolecules like proteins and peptides. Understanding these potential interactions is crucial when considering this compound as a building block in biological contexts.
The primary mechanism of interaction with biological nucleophiles is conjugate or Michael-type addition. Amino acid residues with nucleophilic side chains are the most likely points of reaction.
Reaction with Thiols (e.g., Cysteine): The thiol group of a cysteine residue is a potent nucleophile. It can attack one of the acetylenic carbons of this compound, leading to the formation of a vinyl sulfide (B99878) intermediate. This type of thiol-ene reaction is a well-established method for bioconjugation. The resulting adduct can be stable or undergo further reactions, such as hydrolysis of the enol ether moiety to a carbonyl, effectively tethering a keto-ethyl group to the cysteine residue.
Reaction with Amines (e.g., Lysine (B10760008), N-terminus): Primary and secondary amines, such as the ε-amino group of lysine or the N-terminal amino group of a peptide, can also act as nucleophiles. The addition of an amine to this compound would yield an enamine intermediate. Enamines are generally more reactive than enol ethers and are readily hydrolyzed under aqueous conditions to produce a carbonyl compound and release the original amine. This process would result in the conversion of the this compound fragment into an acetyl group attached to the nucleophile that initiated the attack, though the initial adduct formation is the key mechanistic step.
These reactions are fundamentally driven by the electronic properties of the alkyne. The ethoxy group donates electron density through resonance but also polarizes the molecule, making the terminal acetylenic carbon susceptible to nucleophilic attack. The initial addition product is a resonance-stabilized carbanion, which is then protonated by a proton source (e.g., water or a protonated side chain) to give the neutral enol ether or enamine adduct. While specific studies detailing the direct interaction of this compound with complex biomolecules are limited, the fundamental reactivity principles of activated alkynes with biological nucleophiles provide a clear mechanistic framework for these potential transformations.
Future Perspectives and Unexplored Avenues in this compound Research
While this compound is a well-established reagent, its full potential remains to be explored. Future research is likely to focus on leveraging its unique reactivity within the context of modern synthetic challenges, particularly in the areas of green chemistry and advanced materials.
Green Chemistry Principles: The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of sustainable resources, offer a significant area for future this compound research.
Atom-Economical Reactions: As a highly functionalized C2 building block, this compound is well-suited for atom-economical processes like cycloadditions and multicomponent reactions. Future work could focus on designing novel one-pot reactions where this compound is a key component, allowing for the rapid construction of complex molecular architectures while minimizing waste.
Greener Synthesis and Solvents: Research into more sustainable methods for producing this compound itself could reduce the environmental impact of its use. Furthermore, exploring its reactivity in green solvents such as water, polyethylene (B3416737) glycols (PEGs), or bio-derived solvents could significantly enhance its environmental credentials. The development of catalytic systems that operate efficiently in these benign media is a key challenge.
Electrosynthesis and Flow Chemistry: The application of modern technologies like electrosynthesis and continuous flow processing represents an exciting and unexplored avenue. These methods can improve reaction efficiency, safety, and scalability while often reducing energy consumption and the need for traditional reagents.
Applications in Materials Science: The unique electronic and structural properties of the this compound molecule suggest untapped potential in materials science.
Functional Polymers: Acetylenic compounds are important monomers for the synthesis of conjugated polymers, which have applications in organic electronics. This compound could serve as a unique monomer for creating novel functional polymers. The incorporated ethoxy groups could enhance the solubility and processability of the resulting materials, while also modulating their electronic properties.
Advanced Materials: The reactivity of the triple bond could be used to cross-link polymer chains or to functionalize surfaces, creating materials with tailored properties for applications in sensors, coatings, or biomedical devices.
Unexplored Avenues:
Novel Catalysis: The development of new catalytic systems to control the reactivity of this compound is a rich area for exploration. For instance, designing enantioselective catalysts for additions across the triple bond would provide access to valuable chiral building blocks for the pharmaceutical industry.
Astrochemistry and Prebiotic Synthesis: The parent molecule, acetylene, is recognized as a crucial building block in the formation of complex organic molecules in interstellar space and potentially in prebiotic chemical evolution. While speculative, exploring the reactivity of functionalized acetylenes like this compound under simulated prebiotic conditions could offer insights into the formation of more complex molecular structures in the origins of life.
By integrating the principles of green chemistry and exploring applications in new fields like materials science, researchers can ensure that this versatile C2 synthon continues to be a valuable tool for innovation.
Q & A
Q. What are the established laboratory synthesis methods for ethoxyethyne, and how can variables be controlled to optimize yield?
this compound synthesis typically involves dehydrohalogenation or elimination reactions. A common approach is the reaction of ethoxyethyl halides with strong bases (e.g., KOH/ethanol). Key variables include temperature (maintained at 40–60°C to avoid side reactions), base concentration, and solvent polarity. Control experiments should assess the impact of each variable on yield, using gas chromatography (GC) or NMR for purity analysis. Trial experiments are critical to identify optimal conditions; for example, varying base stoichiometry incrementally (e.g., 1.0–2.5 eq.) while monitoring reaction progress via TLC .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?
Infrared (IR) spectroscopy (C≡C stretch ~2100–2260 cm⁻¹) and ¹³C NMR (sp-hybridized carbons at δ 70–100 ppm) are primary tools. Discrepancies in spectral data may arise from impurities or solvent effects. To resolve inconsistencies:
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound’s high reactivity and potential toxicity require:
- Use of inert atmosphere (N₂/Ar) in sealed systems to prevent polymerization or combustion.
- Personal protective equipment (PPE): nitrile gloves, face shields, and flame-resistant lab coats.
- Emergency protocols for spills (e.g., neutralization with dry sand, not water).
- Institutional review and approval for risk assessments, aligning with guidelines for hazardous organics .
Advanced Research Questions
Q. How can computational chemistry models predict this compound’s reactivity in novel catalytic systems?
Density functional theory (DFT) can model this compound’s electronic structure (e.g., HOMO/LUMO energies) to predict regioselectivity in cycloadditions or nucleophilic attacks. Steps include:
- Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets.
- Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy).
- Use software like Gaussian or ORCA, referencing thermodynamic data from NIST .
Q. How should researchers design experiments to resolve contradictions in existing thermodynamic data for this compound?
Conflicting data (e.g., enthalpy of formation) may stem from measurement techniques or sample purity. A robust approach involves:
- Reproducing experiments using calibrated equipment (e.g., bomb calorimetry vs. computational estimates).
- Applying error analysis (standard deviation, confidence intervals) to identify outliers.
- Cross-referencing with high-quality datasets (e.g., NIST Standard Reference Data) and publishing raw data in appendices for transparency .
Q. What strategies effectively identify research gaps in this compound’s applications or hazards?
Conduct a systematic literature review:
- Use databases (PubMed, SciFinder) with keywords: “this compound toxicity,” “reaction mechanisms,” “spectroscopic data.”
- Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
- Apply tools like NIH RePORTER to track ongoing research and avoid redundancy. Document screening results in a PRISMA-style flowchart .
Q. How can advanced statistical methods improve the interpretation of this compound’s reaction kinetics data?
Employ multivariate analysis (e.g., ANOVA) to assess the significance of variables (temperature, catalyst loading). For time-resolved
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
